REACTION_CXSMILES
|
Br.[NH:2]=[C:3]1[N:7]([CH2:8][C:9](O)=O)[CH:6]=[CH:5][S:4]1.P(Br)(Br)([Br:14])=O.[OH-].[Na+]>>[Br:14][C:9]1[N:2]=[C:3]2[N:7]([CH:8]=1)[CH:6]=[CH:5][S:4]2 |f:0.1,3.4|
|
Name
|
2-imino-4-thiazolin-3-yl-acetic acid hydrobromide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Br.N=C1SC=CN1CC(=O)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect the precipitated crystals
|
Type
|
CUSTOM
|
Details
|
The crystals are recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C2SC=CN2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |